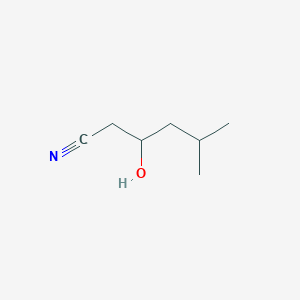

3-Hydroxy-5-methylhexanenitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Hydroxy-5-methylhexanenitrile is an organic compound with the molecular formula C7H13NO and a molecular weight of 127.18 g/mol . It is characterized by the presence of a hydroxyl group (-OH) and a nitrile group (-CN) attached to a hexane backbone. This compound is primarily used in research and development settings and is not intended for human or veterinary use .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-5-methylhexanenitrile typically involves the nucleophilic addition of hydrogen cyanide to carbonyl compounds. This process is a two-step reaction where the cyanide ion attacks the carbonyl carbon to form a negatively charged intermediate, which then reacts with a proton to form the hydroxynitrile .

Industrial Production Methods

The process may involve the use of solvents and catalysts to facilitate the reaction and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-5-methylhexanenitrile can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The nitrile group can be reduced to form an amine.

Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of 3-oxo-5-methylhexanenitrile.

Reduction: Formation of 3-hydroxy-5-methylhexylamine.

Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

3-Hydroxy-5-methylhexanenitrile has several applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with enzymes.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The specific mechanism of action for 3-Hydroxy-5-methylhexanenitrile is not well-documented. its effects are likely mediated through interactions with various molecular targets and pathways, depending on the context of its use. Further research is needed to elucidate the detailed mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

3-Hydroxy-5-methylhexanoic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.

3-Hydroxy-5-methylhexylamine: Similar structure but with an amine group instead of a nitrile group.

5-Methylhexanenitrile: Lacks the hydroxyl group present in 3-Hydroxy-5-methylhexanenitrile.

Biological Activity

3-Hydroxy-5-methylhexanenitrile (C7H13NO) is a nitrile compound that has garnered attention due to its potential biological activities. This article explores its chemical properties, biological activity, and relevant research findings, including case studies and data tables.

This compound is characterized by its molecular formula C7H13NO and a molecular weight of 129.19 g/mol. Its structure includes a hydroxyl group (-OH) and a nitrile group (-C≡N), which are significant for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C7H13NO |

| Molecular Weight | 129.19 g/mol |

| IUPAC Name | This compound |

| CAS Number | 11434953 |

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. A study conducted on various nitriles demonstrated that compounds with similar structures possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve the disruption of bacterial cell membranes, leading to cell lysis .

Anticancer Activity

In vitro studies have suggested that this compound may have anticancer properties. A specific investigation into the effects of nitriles on cancer cell lines indicated that this compound can induce apoptosis in certain cancer cells, potentially through the activation of caspase pathways .

Case Study: Cytotoxicity Against Cancer Cells

A notable study evaluated the cytotoxic effects of various nitriles, including this compound, on human breast cancer cells (MCF-7). The results showed an IC50 value of approximately 25 µM, indicating moderate cytotoxicity. Further analysis revealed that the compound triggered mitochondrial dysfunction and increased reactive oxygen species (ROS) production, contributing to its anticancer effects .

Table 2: Cytotoxicity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 25 | Induction of apoptosis via ROS production |

| HeLa | 30 | Disruption of mitochondrial function |

The biological activities of this compound can be attributed to its structural features:

- Hydroxyl Group : The presence of the hydroxyl group may enhance solubility and facilitate interactions with biological targets.

- Nitrile Group : The nitrile moiety is known for its ability to form hydrogen bonds and interact with nucleophiles, which may play a role in its antimicrobial and anticancer activities.

Properties

IUPAC Name |

3-hydroxy-5-methylhexanenitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO/c1-6(2)5-7(9)3-4-8/h6-7,9H,3,5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXOFFPCRBSRPSC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(CC#N)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80465678 |

Source

|

| Record name | Hexanenitrile, 3-hydroxy-5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80465678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

600735-68-0 |

Source

|

| Record name | Hexanenitrile, 3-hydroxy-5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80465678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.